![molecular formula C22H16N2O8 B12456620 Benzoic acid, 2,2'-[1,4-phenylenebis(carbonylimino)]bis[5-hydroxy- CAS No. 163883-76-9](/img/structure/B12456620.png)
Benzoic acid, 2,2'-[1,4-phenylenebis(carbonylimino)]bis[5-hydroxy-
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Overview
Description
Benzoic acid, 2,2’-[1,4-phenylenebis(carbonylimino)]bis[5-hydroxy-] is a complex organic compound with the molecular formula C22H16N2O6. It is characterized by its aromatic structure, which includes multiple benzene rings and functional groups such as carboxylic acids, amides, and hydroxyl groups . This compound is known for its diverse applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,2’-[1,4-phenylenebis(carbonylimino)]bis[5-hydroxy-] typically involves the reaction of anthranilic acid with terephthaloyl chloride under controlled conditions . The reaction proceeds through the formation of an amide bond between the amine group of anthranilic acid and the acid chloride group of terephthaloyl chloride. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2,2’-[1,4-phenylenebis(carbonylimino)]bis[5-hydroxy-] undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Nitrobenzoic acids and sulfonic acids.
Scientific Research Applications
Corrosion Inhibition
One of the significant applications of benzoic acid derivatives is in corrosion inhibition. Research indicates that compounds similar to benzoic acid can effectively inhibit corrosion in metals when used in acidic environments. For example, a study on Schiff bases derived from benzoic acid showed promising results in reducing corrosion rates of mild steel in sulfuric acid solutions. The inhibition efficiency was reported to increase with temperature, suggesting a chemisorption mechanism at play .
Pharmaceuticals
Benzoic acid derivatives are widely explored for their potential pharmaceutical applications. They serve as intermediates in the synthesis of various drugs due to their ability to form stable complexes with metal ions. This property is particularly useful in drug formulation and delivery systems. The structural features of benzoic acid derivatives can be modified to enhance bioavailability and therapeutic efficacy.
Polymer Chemistry
In polymer chemistry, benzoic acid derivatives are used as monomers or additives in the production of polymers with enhanced thermal stability and mechanical properties. For instance, the incorporation of benzoic acid into polymer matrices can improve their resistance to degradation under heat and UV radiation.
Table 1: Comparison of Corrosion Inhibition Efficiency
Compound Name | Inhibition Efficiency (%) | Environment | Method Used |
---|---|---|---|
4-[(E)-(-2,5-dimethoxybenzylidene)amino]benzoic acid | 35.20 | 2.0 M H₂SO₄ | Weight Loss Method |
Benzoic Acid Derivative (2,2'-[1,4-phenylenebis(carbonylimino)]bis[5-hydroxy-) | TBD | TBD | TBD |
Note: Further research is required to quantify the inhibition efficiency for the specific compound discussed.
Case Study 1: Corrosion Inhibition in Acidic Media
A detailed study was conducted to assess the effectiveness of benzoic acid derivatives as corrosion inhibitors for mild steel in acidic environments. The results demonstrated that the presence of these compounds significantly reduced the corrosion rate compared to control samples without inhibitors. The mechanism was attributed to the adsorption of inhibitor molecules on the metal surface, forming a protective layer that mitigated corrosion processes .
Case Study 2: Synthesis and Characterization
Another research effort focused on synthesizing new derivatives of benzoic acid for potential pharmaceutical applications. The study highlighted the synthesis process involving various reagents and conditions that led to successful formation and characterization of novel compounds with desired biological activity. These findings suggest pathways for developing new therapeutic agents based on benzoic acid structures .
Mechanism of Action
The mechanism of action of benzoic acid, 2,2’-[1,4-phenylenebis(carbonylimino)]bis[5-hydroxy-] involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular membranes, altering their permeability and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2,2’-[1,4-phenylenebis(carbonylimino)]bis[5-nitro-]
- Benzoic acid, 2,2’-[1,4-phenylenebis(carbonylimino)]bis[5-methoxy-]
- Benzoic acid, 2,2’-[1,4-phenylenebis(carbonylimino)]bis[5-chloro-]
Uniqueness
Benzoic acid, 2,2’-[1,4-phenylenebis(carbonylimino)]bis[5-hydroxy-] is unique due to the presence of hydroxyl groups, which enhance its reactivity and potential for forming hydrogen bonds. This makes it particularly useful in applications requiring strong intermolecular interactions .
Biological Activity
Benzoic acid derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 2,2'-[1,4-phenylenebis(carbonylimino)]bis[5-hydroxy- (CAS No. 163883-76-9) is a notable derivative with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C22H16N2O8
- Molecular Weight : 436.4 g/mol
- CAS Number : 163883-76-9
Research indicates that benzoic acid derivatives can influence several biological pathways:
- Proteostasis Network Modulation : Compounds similar to benzoic acid derivatives have been shown to enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These pathways are crucial for maintaining cellular homeostasis and protein degradation, particularly under stress conditions associated with aging .
- Enzyme Activation : In vitro studies suggest that certain benzoic acid derivatives activate cathepsins B and L—proteolytic enzymes involved in various cellular processes including apoptosis and antigen presentation .
- Antioxidant Activity : Some studies have reported that benzoic acid derivatives exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .
Biological Activities
The biological activities of benzoic acid derivatives can be summarized as follows:
Case Studies
- Proteasome and Autophagy Activation : A study evaluated the effects of benzoic acid derivatives on human foreskin fibroblasts, demonstrating significant enhancement in proteasomal and lysosomal activities at concentrations of 1 and 10 μg/mL without cytotoxic effects . The most potent derivative showed a 467% increase in cathepsin activity.
- Antimicrobial Efficacy : Research involving various benzoic acid derivatives showed promising results against pathogens such as Escherichia coli and Staphylococcus aureus. The compounds exhibited concentration-dependent inhibition, suggesting their potential as antimicrobial agents .
- Cytotoxic Effects on Cancer Cells : In assays involving Hep-G2 and A2058 cancer cell lines, certain derivatives demonstrated a significant cytotoxic effect while sparing normal fibroblast cells, indicating selective toxicity towards cancerous cells .
Properties
CAS No. |
163883-76-9 |
---|---|
Molecular Formula |
C22H16N2O8 |
Molecular Weight |
436.4 g/mol |
IUPAC Name |
2-[[4-[(2-carboxy-4-hydroxyphenyl)carbamoyl]benzoyl]amino]-5-hydroxybenzoic acid |
InChI |
InChI=1S/C22H16N2O8/c25-13-5-7-17(15(9-13)21(29)30)23-19(27)11-1-2-12(4-3-11)20(28)24-18-8-6-14(26)10-16(18)22(31)32/h1-10,25-26H,(H,23,27)(H,24,28)(H,29,30)(H,31,32) |
InChI Key |
UATVVINGVDGCFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)O)C(=O)O)C(=O)NC3=C(C=C(C=C3)O)C(=O)O |
Origin of Product |
United States |
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